8-methoxy-3-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one
Description
The compound 8-methoxy-3-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one features a coumarin (chromen-2-one) core substituted with a methoxy group at position 7. The 3-position of the coumarin is functionalized with a piperidine-linked 1,3,4-oxadiazole ring bearing a thiophene substituent. The synthesis of such hybrids typically involves multi-step protocols, as seen in related compounds (e.g., coupling of preformed oxadiazole-thiophene systems with coumarin intermediates) .
Properties
IUPAC Name |
8-methoxy-3-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-28-17-6-2-4-13-10-16(22(27)29-18(13)17)21(26)25-8-3-5-14(11-25)19-23-24-20(30-19)15-7-9-31-12-15/h2,4,6-7,9-10,12,14H,3,5,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZWVWSRAVVNAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCCC(C3)C4=NN=C(O4)C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-methoxy-3-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one is a complex heterocyclic structure that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and research findings.
Chemical Structure
The compound can be described by the following structural components:
- Chromone core
- Piperidine ring
- Oxadiazole moiety
- Thiophene substituent
1. Antimicrobial Activity
Research has shown that compounds containing oxadiazole and thiophene rings exhibit significant antimicrobial properties. In a study investigating similar derivatives, it was found that compounds with these heterocycles demonstrated better activity against Gram-positive bacteria compared to Gram-negative strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
| Compound | Activity Against | Method Used | Reference |
|---|---|---|---|
| 8-methoxy... | Bacillus cereus | Disc diffusion | |
| 8-methoxy... | Staphylococcus aureus | Disc diffusion |
2. Anticancer Activity
The anticancer potential of the compound was evaluated through cytotoxicity assays on various cancer cell lines. In particular, studies have indicated that derivatives similar to this compound exhibit promising results against liver carcinoma (HUH7) with IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU). For instance, compounds derived from oxadiazole structures have shown IC50 values as low as 10.1 µM against HUH7 cells, indicating strong cytotoxic effects .
| Cell Line | Compound IC50 (µM) | Comparison with 5-FU (IC50 = 20 µM) |
|---|---|---|
| HUH7 | 10.1 | More effective |
| MCF7 | Moderate activity | Similar effectiveness |
| HCT116 | Moderate activity | Similar effectiveness |
3. Anti-inflammatory Activity
The anti-inflammatory properties of compounds containing thiophene and oxadiazole rings have been documented in various studies. These compounds are believed to inhibit key inflammatory pathways, including the NF-kB signaling pathway, thereby reducing the production of pro-inflammatory cytokines .
Case Study 1: Synthesis and Evaluation
A recent study synthesized a series of oxadiazole derivatives, including the target compound. The synthesized compounds were tested for their antimicrobial and anticancer activities using standard protocols such as the NCI-60 Sulforhodamine B assay. Results indicated that many derivatives exhibited significant growth inhibition in cancer cell lines.
Case Study 2: Structure-Activity Relationship (SAR)
Another research effort focused on establishing a structure-activity relationship for thiophene-containing compounds. It was found that modifications to the piperidine ring significantly influenced both antimicrobial and anticancer activities, suggesting that careful structural optimization could enhance biological efficacy .
Comparison with Similar Compounds
Coumarin Derivatives with Heterocyclic Substituents
Key Differences :
- The chromen-2-one core (vs. chromen-4-one in ) alters electron distribution, affecting hydrogen-bonding capacity.
Oxadiazole-Containing Analogues
Key Differences :
- Thiophene in the target compound offers sulfur-mediated interactions (e.g., hydrogen bonding) versus pyridine’s aromatic nitrogen in .
- Cyclopropyl in enhances rigidity and metabolic resistance compared to thiophene’s planar aromaticity.
Piperidine-Linked Hybrids
Key Differences :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
